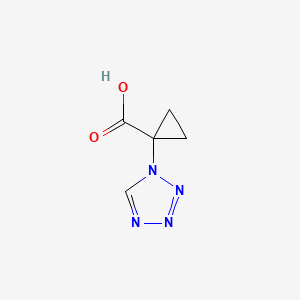

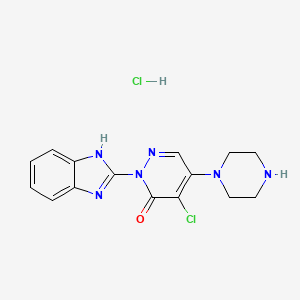

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid” contains a tetrazole group and a cyclopropane carboxylic acid group. Tetrazoles are a class of synthetic organic compounds that are heterocyclic with four nitrogen atoms and one carbon atom . Cyclopropane carboxylic acid is a type of cyclic carboxylic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. Some general properties can be inferred from its structure, such as its likely solubility in polar solvents due to the presence of the carboxylic acid group .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Tetrazoles are pivotal in the synthesis of heterocyclic compounds, which are crucial in drug development. The tetrazole ring can act as a bioisostere for the carboxylate group, making it a valuable component in medicinal chemistry . The electron-rich nature of tetrazoles allows them to participate in various organic reactions, leading to the formation of complex molecules with potential pharmacological activities.

Pharmaceutical Applications

Due to their structural similarity to carboxylic acids, tetrazoles can serve as nonclassical bioisosteres in drug design . They are incorporated into molecules to improve pharmacokinetic properties, such as increased lipid solubility, which enhances cell membrane penetration. This characteristic is particularly beneficial in the development of antihypertensive drugs, where tetrazole-containing compounds have been used extensively.

Agricultural Chemistry

In agriculture, tetrazoles have been explored for their potential as growth hormones and fungicides . Their ability to mimic natural growth hormones can be harnessed to regulate plant growth and development. Additionally, the nitrogen-rich tetrazole ring can potentially inhibit the growth of fungi, providing a chemical defense against crop diseases.

Material Science

The high nitrogen content and the ability of tetrazoles to release nitrogen gas make them suitable for use in material science, particularly in the development of energetic materials . Tetrazoles can be used to create propellants and explosives with a lower sensitivity to shock and temperature, which is advantageous for both industrial and military applications.

Analytical Chemistry

Tetrazoles can be used as reagents in analytical chemistry to detect the presence of metal ions . The tetrazole ring can chelate with metals, forming complexes that can be quantified. This application is valuable in environmental monitoring and the assessment of metal contamination in samples.

Photographic Applications

In the field of photography, tetrazoles are used as a component in the development of photographic films . They can act as a stabilizer for the silver halide crystals in the emulsion, improving the quality and longevity of the photographic image.

Virtual Screening Platforms

Tetrazoles are utilized in virtual screening platforms for drug discovery . Their versatile chemical structure allows them to be used as scaffolds for the development of libraries of compounds. These libraries can be screened computationally to identify potential drug candidates with desired biological activities.

Antimicrobial and Antitumor Activities

Research has shown that tetrazole derivatives exhibit a range of biological activities, including antimicrobial and antitumor effects . These properties are being investigated for the development of new therapeutic agents that can target resistant strains of bacteria and cancer cells.

Mécanisme D'action

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their electron-donating and electron-withdrawing properties . They are often used as bioisosteres of carboxylic acids , which suggests that they may target enzymes or receptors that typically interact with carboxylic acids.

Mode of Action

The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions , suggesting that the compound may interact with its targets through such mechanisms.

Biochemical Pathways

Tetrazoles have been shown to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids , which suggests that the compound may have good bioavailability due to its ability to penetrate cell membranes more easily .

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of tetrazoles has been shown to proceed readily in water with zinc salts as catalysts , suggesting that the compound may be stable in aqueous environments

Orientations Futures

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, as well as any biological activity it might exhibit. Given the presence of the tetrazole and carboxylic acid groups, it could potentially find use in medicinal chemistry or materials science .

Propriétés

IUPAC Name |

1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c10-4(11)5(1-2-5)9-3-6-7-8-9/h3H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWYPPMAEGLPIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-[(2,4-dichlorophenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2954486.png)

![3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2954489.png)

![(E)-1-[4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![Ethyl 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylate](/img/structure/B2954494.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)acetamide](/img/structure/B2954498.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2954499.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)

![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)

![8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2954508.png)